Elevated Lipophilicity (ΔLogP ≈ +0.8–1.2) Relative to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Drives Membrane Permeability
The 8-bromo substitution increases the calculated LogP from 3.05–3.43 (des-bromo analog) to 4.20 (target compound), a significant shift that enhances predicted passive membrane permeability while maintaining identical polar surface area (PSA ≈ 63.1 Ų) [1].
| Evidence Dimension | LogP (octanol/water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP = 4.195 |
| Comparator Or Baseline | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (CAS 3323-26-0): LogP = 3.05–3.43 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 (target more lipophilic) |
| Conditions | Calculated LogP via ACD/Labs or XlogP method; PSA calculated as 63.1 Ų for target and 60.4–63.1 Ų for comparator |
Why This Matters
Higher lipophilicity at constant PSA predicts improved membrane penetration without compromising aqueous solubility, a critical factor for intracellular target engagement in antiparasitic and anticancer programs.
- [1] Chemsrc. 8-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (CAS 947533-49-5). https://m.chemsrc.com/en/CAS/947533-49-5 (accessed 2026-04-23). View Source
